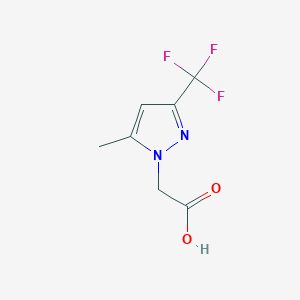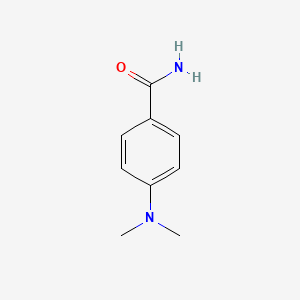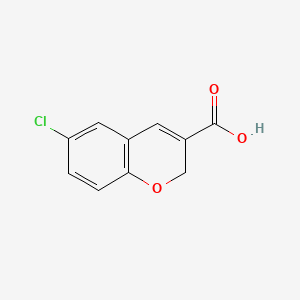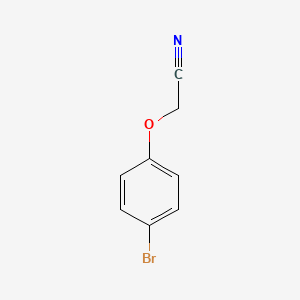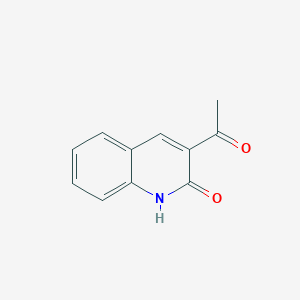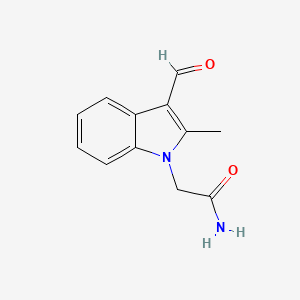
4-(4-Bromofenil)-2-metil-1,3-tiazol
Descripción general
Descripción
4-(4-Bromophenyl)-2-methyl-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromophenyl group at the 4-position and a methyl group at the 2-position.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have shown promising adme properties .
Result of Action
niger .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and presence of other substances can potentially affect the action of similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzaldehyde with thioamide in the presence of a base, followed by cyclization to form the thiazole ring . The reaction conditions often involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Bromophenyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling: Boronic acids or esters with palladium catalysts under mild conditions.
Major Products:
- Substituted thiazoles with various functional groups.
- Oxidized or reduced thiazole derivatives.
- Coupled products with extended aromatic systems .
Comparación Con Compuestos Similares
4-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: Exhibits similar antimicrobial and anticancer properties.
Thiazole Derivatives: Various thiazole-based compounds show a range of biological activities, including anti-inflammatory and antiviral effects.
Uniqueness: 4-(4-Bromophenyl)-2-methyl-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group and a methyl group on the thiazole ring enhances its reactivity and potential as a pharmacophore .
Propiedades
IUPAC Name |
4-(4-bromophenyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDZDHHETRGNRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347327 | |
| Record name | 4-(4-Bromophenyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66047-74-3 | |
| Record name | 4-(4-Bromophenyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole?
A1: The crystal structure of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole reveals key insights into its molecular arrangement. The molecule exhibits a near planar conformation with minimal dihedral angles between the thiazole and aryl rings []. This planarity, coupled with the presence of bromine, suggests potential for intermolecular interactions like π-π stacking and halogen bonding, which could influence its packing in solid-state and potential applications in material science.
Q2: Has 4-(4-Bromophenyl)-2-methyl-1,3-thiazole been explored for its coordination chemistry?
A2: Yes, research indicates that 4-(4-Bromophenyl)-2-methyl-1,3-thiazole acts as a ligand in the synthesis of iridium (III) complexes [, ]. These complexes, incorporating various other ligands like isocyanides and ethylenediamine, are being investigated for their optical and electrochemical properties, potentially paving the way for applications in areas like OLEDs and sensing technologies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


